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Compound of Interest

Compound Name: 2-Chloro-6-iodopyridine

cat. No.: B1370145

2-Chloro-6-iodopyridine is a solid at room temperature, characterized by the presence of two
different halogen atoms at the ortho-positions relative to the nitrogen atom.[1] This substitution
pattern is the key to its synthetic value.

Physicochemical Data

The fundamental properties of 2-Chloro-6-iodopyridine are summarized below, providing
essential data for experimental planning and execution.

Property Value Reference
CAS Number 258506-66-0 [1]
Molecular Formula CsHsCIIN [1]
Molecular Weight 239.44 g/mol [1]

Melting Point 42-43 °C [1]

Boiling Point 255 °C [1]

Density 2.052 g/cm3 [1]
Appearance Solid

SMILES String Clclcccc(l)nl
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Synthesis and Availability

While detailed synthetic routes for 2-Chloro-6-iodopyridine are not extensively published in
academic literature, its precursor, 2-chloropyridine, can be synthesized through methods such
as the direct chlorination of pyridine or the treatment of pyridine-N-oxide with a chlorinating
agent like phosphorus oxychloride.[2][3][4] However, 2-Chloro-6-iodopyridine is readily
available from numerous chemical suppliers, making direct purchase the most common and
efficient route for its acquisition in a research setting.[1][5] The focus, therefore, lies not on its
own synthesis, but on its application as a starting material for more complex molecules.

The Principle of Regioselective Reactivity

The synthetic power of 2-Chloro-6-iodopyridine lies in the differential reactivity of its carbon-
halogen bonds. In palladium-catalyzed cross-coupling reactions, the carbon-iodine (C-I) bond
Is significantly more reactive than the carbon-chlorine (C-Cl) bond. This is due to the lower
bond dissociation energy of the C-I bond, which facilitates the initial oxidative addition step in
the catalytic cycle.[6][7]

This reactivity hierarchy (I > ClI) is the cornerstone of its utility, enabling a programmed,
sequential functionalization of the pyridine ring.[6][7] One can selectively perform a reaction at
the C6-iodo position under mild conditions, leaving the C2-chloro position intact for a
subsequent, different transformation under more forcing conditions.

Step 1: C6 Functionalization (C-1 Bond)

Starting Material Step 2: C2 Functionalization (C-Cl Bond)
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Caption: Sequential functionalization workflow for 2-Chloro-6-iodopyridine.

Key Synthetic Transformations
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The pyridine scaffold is a privileged structure in medicinal chemistry, and 2-Chloro-6-
iodopyridine is a premier starting point for creating diverse libraries of substituted pyridines.[6]
[8][9] The most common and powerful transformations are palladium-catalyzed cross-coupling
reactions.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds by coupling
an organohalide with an organoboron reagent.[10][11] It is frequently the first reaction
performed on 2-Chloro-6-iodopyridine to install an aryl or heteroaryl substituent at the C6
position.

Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-
Chloro-6-iodopyridine (1.0 eq.), the desired arylboronic acid (1.1-1.5 eq.), a palladium
catalyst such as Pd(PPhs)s (1-5 mol%), and a base, typically aqueous sodium carbonate (2
M, 2-3 eq.).

Solvent: Add a degassed solvent system, such as a mixture of toluene and ethanol (e.g., 3:1
ratio).

Reaction: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress
by TLC or LC-MS.

Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic
solvent (e.g., ethyl acetate) and wash with water and brine.

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate
under reduced pressure. Purify the crude product by column chromatography on silica gel.

Catalyst: Pd(PPhs)4 is a common choice as it is a stable Pd(0) source. Other catalysts,
including those with more electron-rich and bulky phosphine ligands (e.g., from the Buchwald
or Fu groups), can be used to improve efficiency, especially for challenging substrates.[12]

Base: The base (e.g., Na2COs, K2COs, Cs2CO03) is crucial for the transmetalation step of the
catalytic cycle, activating the organoboron species.[10]
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e Solvent: A two-phase solvent system (e.g., Toluene/Water) is often used to dissolve both the
organic-soluble starting materials and the inorganic base.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling enables the formation of a C-C triple bond between a terminal
alkyne and an aryl halide.[13][14] This reaction is invaluable for introducing alkynyl groups,
which can serve as versatile handles for further transformations (e.g., click chemistry,
reductions) or as integral parts of a final target molecule.
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Caption: Simplified catalytic cycles of the Sonogashira cross-coupling reaction.
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e Setup: To a Schlenk flask under an inert atmosphere, add 2-Chloro-6-iodopyridine (1.0
eg.), a palladium catalyst (e.g., Pd(PPhs)2Clz, 2-5 mol%), and a copper(l) co-catalyst (e.qg.,
Cul, 5-10 mol%).

e Solvent and Base: Dissolve the solids in a degassed solvent such as THF or DMF. Add a
degassed amine base, like triethylamine (EtsN) or diisopropylamine (DIPA), which also
serves as a solvent.

o Alkyne Addition: Add the terminal alkyne (1.1-1.2 eq.) via syringe.

o Reaction: Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) until
the starting material is consumed.

o Workup: Quench the reaction with saturated agueous ammonium chloride. Extract the
product with an organic solvent.

 Purification: Wash the combined organic layers with brine, dry over sodium sulfate, and
purify by column chromatography.

o Dual Catalysis: The reaction classically involves two catalytic cycles.[14] The palladium cycle
is similar to other cross-couplings, while the copper(l) co-catalyst is believed to form a
copper(l) acetylide intermediate, which then undergoes transmetalation with the palladium
complex.[14]

o Base: The amine base is critical for neutralizing the HX acid formed during the reaction and
for facilitating the formation of the copper acetylide.[13]

e Ligand Choice: The choice of phosphine ligand on the palladium catalyst can influence the
reaction's efficiency and, in di- or tri-halogenated systems, can even control regioselectivity.
[15][16]

Buchwald-Hartwig Amination: Constructing C-N Bonds

After functionalizing the C6 position, the remaining C2-chloro group can be targeted. The
Buchwald-Hartwig amination is a premier method for forming C-N bonds, coupling aryl halides
with a wide range of amines.[17][18] This reaction is essential for installing amine functionalities
common in pharmaceuticals.
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e Setup: In a glovebox or under an inert atmosphere, combine the 2-chloro-6-substituted-
pyridine (1.0 eq.), the desired amine (1.2-1.5 eq.), a palladium pre-catalyst (e.g., Pdz(dba)s,
1-2 mol%), a bulky electron-rich phosphine ligand (e.g., RuPhos, XPhos, 2-4 mol%), and a
strong base (e.g., NaOt-Bu, KsPOa4, 1.5-2.0 eq.).

e Solvent: Add an anhydrous, degassed solvent such as toluene or dioxane.

o Reaction: Seal the vessel and heat the mixture (typically 80-110 °C) with vigorous stirring.
Monitor for completion.

o Workup: Cool the reaction, dilute with an organic solvent, and filter through a pad of celite to
remove palladium residues.

 Purification: Wash the filtrate with water, dry the organic layer, and concentrate. Purify the
residue by column chromatography or crystallization.

e Ligand: The C-Cl bond is less reactive than C-Br or C-I bonds. Therefore, its activation
requires a highly active catalyst.[10] Bulky, electron-rich phosphine ligands are essential as
they promote the rate-limiting oxidative addition step and facilitate the final reductive
elimination.[12]

e Base: A strong, non-nucleophilic base like sodium tert-butoxide is required to deprotonate
the amine in the catalytic cycle, forming the active amide nucleophile.[17]

 Inert Conditions: The Pd(0) catalytic species is oxygen-sensitive, making the exclusion of air
and moisture critical for successful and reproducible results.

Applications in Drug Discovery and Development

The 2,6-disubstituted pyridine motif synthesized from 2-Chloro-6-iodopyridine is a key
structural element in numerous biologically active compounds.[9] The ability to precisely and
differentially install various functional groups allows for the fine-tuning of a molecule's
properties, such as its solubility, metabolic stability, and target-binding affinity.[9]

» Kinase Inhibitors: Many kinase inhibitors, used in oncology, feature a substituted heterocyclic
core to interact with the ATP-binding pocket of the target kinase. The versatile substitution
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pattern achievable from 2-Chloro-6-iodopyridine makes it an ideal platform for developing
potent and selective inhibitors.[6]

o Agrochemicals: The pyridine ring is also prevalent in agrochemicals. This building block can
be used to construct novel pesticides and fungicides with enhanced efficacy.[8]

o Pharmaceutical Intermediates: It serves as a crucial intermediate in the multi-step synthesis
of complex active pharmaceutical ingredients (APIs), where its predictable reactivity ensures
high yields and purity in key bond-forming steps.[8][19]

Safety and Handling

Proper handling of 2-Chloro-6-iodopyridine is essential to ensure laboratory safety. Based on
available Safety Data Sheets (SDS), the compound presents several hazards.

e Hazards: It is classified as an irritant and is harmful if swallowed (Acute Toxicity 4, Oral).[1]
[20] It may cause skin and eye irritation.[21][22]

e GHS Pictogram: GHSO07 (Exclamation Mark).[20]

e Hazard Statement: H302 - Harmful if swallowed.[20]

Recommended Handling Procedures

e Personal Protective Equipment (PPE): Always wear standard PPE, including safety glasses,
a lab coat, and chemical-resistant gloves.

» Ventilation: Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors.[21]

e Storage: Store in a cool, dry place in a tightly sealed container, away from incompatible
materials such as strong oxidizing agents.[21][23]

o Disposal: Dispose of waste in accordance with local, state, and federal regulations.
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Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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